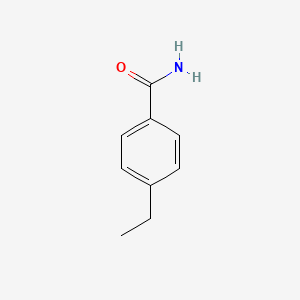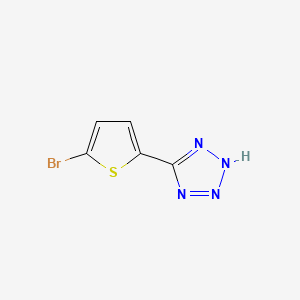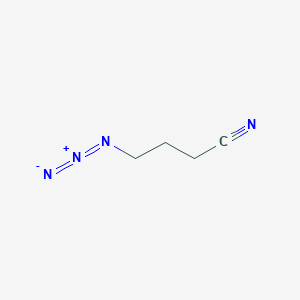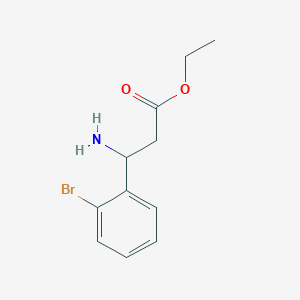![molecular formula C11H13N3 B1277353 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine CAS No. 878466-22-9](/img/structure/B1277353.png)
1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine
Vue d'ensemble
Description
The compound "1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine" is a chemical structure that is part of a broader class of compounds known for their potential applications in various fields, including medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into related chemical structures and their synthesis, properties, and applications, which can be informative for a comprehensive analysis of the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with specific reagents and conditions tailored to achieve the desired chemical structure. For instance, the synthesis of a tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine scaffold involved a [1,3]-dipolar cycloaddition reaction, utilizing enantiopure l-phenylalanine and N-benzyl-3-pyrroline . Similarly, the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was achieved through a polyphosphoric acid condensation route, starting from p-Toluic hydrazide and glycine . These methods highlight the importance of choosing appropriate synthetic routes and conditions to obtain the desired compounds with high yield and purity.
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their properties and potential interactions. For example, the crystal structure of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was determined using X-ray diffraction, revealing its triclinic space group and unit cell parameters . Such structural analyses are essential for the rational design of compounds with specific biological or physical properties.
Chemical Reactions Analysis
Chemical reactions involving similar compounds can provide insights into the reactivity and potential transformations of "1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine". The synthesis of various derivatives of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine involved refluxing benzotriazole with different substituted aldehydes and ammonium chloride in ethanol . Understanding the reactivity of the pyrazole moiety and its interactions with other functional groups is key to predicting the behavior of the compound under different chemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the compound mentioned in paper has a specific crystalline density, which can affect its solubility and stability. The synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones under ultrasonic irradiation demonstrates the influence of synthesis conditions on the physical properties of the resulting compounds, such as yield and purity . These properties are important for the practical application of the compound in various fields.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Evaluation
1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine and its derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have found these compounds to exhibit variable degrees of antibacterial and antifungal activities, indicating their potential use in combating microbial infections (Visagaperumal et al., 2010).
Alzheimer's Disease Treatment
Research into the treatment of Alzheimer's disease has explored the use of 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine derivatives. These compounds have shown promising results as inhibitors of acetylcholinesterase and monoamine oxidase, enzymes relevant to Alzheimer's disease. Some derivatives demonstrate selective inhibitory activities, suggesting their potential as therapeutic agents for this neurodegenerative condition (Kumar et al., 2013).
Hydrogen Bonding Studies
Studies on the hydrogen bonding properties of related Schiff base compounds, such as 1-phenyl-N-[(E)-1H-pyrrol-2-ylmethylidene]methanamine, have provided insights into their molecular structures and interactions. This research is significant in understanding the chemical behavior of these compounds, which can be applied in various scientific fields, including materials science and drug design (Akerman & Chiazzari, 2014).
Catalytic Applications
In the realm of catalysis, 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine derivatives have been used to create palladacycles with significant catalytic activity. These studies focus on the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, showcasing the compound's potential in facilitating chemical reactions in various industrial and laboratory settings (Roffe et al., 2016).
Pharmaceutical Synthesis
The compound has been used in synthesizing pharmaceutical intermediates. For example, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine was synthesized and characterized as a precursor for various pharmaceutical compounds, indicating its utility in drug development (Shimoga et al., 2018).
Potential Antipsychotic Agents
Compounds related to 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine have been synthesized and evaluated for their antipsychotic properties. These compounds have shown promising results in behavioral animal tests, indicating their potential application in the treatment of psychiatric disorders (Wise et al., 1987).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2-(pyrazol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-10-4-1-2-5-11(10)9-14-7-3-6-13-14/h1-7H,8-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYIZKYKKIPFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429432 | |
| Record name | 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine | |
CAS RN |
878466-22-9 | |
| Record name | 1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















